1-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2S2/c1-16-7-11(5-12-16)21(18,19)13-4-9-6-17(15-14-9)10-2-3-20-8-10/h2-3,5-8,13H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFVEOUFTRYFBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the mitochondrial respiratory complex II . This complex plays a crucial role in the electron transport chain, a key component of cellular respiration.
Mode of Action
The compound acts as a fungicide . It inhibits fungal respiration by binding to the mitochondrial respiratory complex II. This binding disrupts the electron transport chain, leading to a halt in cellular respiration and ultimately causing the death of the fungus.
Biochemical Pathways
The affected pathway is the electron transport chain within the mitochondria. By inhibiting the function of respiratory complex II, the compound disrupts the normal flow of electrons. This disruption prevents the production of ATP, the energy currency of the cell, leading to energy depletion and cell death.
Result of Action
The result of the compound’s action is the inhibition of fungal growth . By disrupting cellular respiration, the compound deprives fungal cells of the energy needed for growth and reproduction, leading to their death.
Biological Activity
The compound 1-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-sulfonamide represents a novel addition to the class of pyrazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that combines a pyrazole ring with a triazole moiety and a thiophene substituent. The presence of these heterocycles contributes to its unique biological properties.
| Component | Description |
|---|---|
| Pyrazole | A five-membered ring containing two nitrogen atoms. Known for anti-inflammatory and analgesic properties. |
| Triazole | A five-membered ring with three nitrogen atoms. Exhibits antifungal and antibacterial activities. |
| Thiophene | A five-membered aromatic ring containing sulfur. Enhances lipophilicity and biological activity. |
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Study Findings : In vitro assays demonstrated that the compound exhibits effective antibacterial activity with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented, particularly in inhibiting cyclooxygenase (COX) enzymes.
- Mechanism : The compound acts as a selective COX-2 inhibitor, which is crucial for reducing inflammation without the gastrointestinal side effects typically associated with non-selective NSAIDs .
- IC50 Values : Preliminary data indicates IC50 values in the low micromolar range, suggesting potent anti-inflammatory effects .
Anticancer Properties
Emerging research suggests that certain pyrazole derivatives possess anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A recent investigation reported that pyrazole derivatives led to significant cytotoxicity in cancer cell lines, with IC50 values indicating effectiveness at nanomolar concentrations .
The biological activity of 1-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-4-sulfonamide can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to COX enzymes, inhibiting prostaglandin synthesis and thereby reducing inflammation.
- Receptor Modulation : It may also interact with various receptors involved in pain and inflammation pathways.
- Cell Cycle Regulation : In cancer cells, it may disrupt cell cycle progression leading to apoptosis.
Research Findings Summary
A summary of relevant research findings related to the biological activity of this compound is presented below:
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for drug development:
- Antimicrobial Properties : Research indicates that pyrazole derivatives, including this compound, possess notable antibacterial and antifungal activities. Studies have shown that compounds derived from pyrazole can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : The incorporation of the triazole ring in the structure is linked to enhanced anticancer properties. Compounds with similar frameworks have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo .
- Anti-inflammatory Effects : Some studies suggest that compounds containing pyrazole and triazole moieties can exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Multicomponent Reaction (MCR)
The MCR approach has been highlighted as a powerful strategy for synthesizing biologically active compounds. For instance, the reaction of thiophenes with azides and other reactants under copper-catalyzed conditions leads to the formation of triazoles integrated into pyrazole frameworks .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key structural features influencing biological activity include:
| Structural Feature | Impact on Activity |
|---|---|
| Triazole Ring | Enhances interaction with biological targets |
| Pyrazole Moiety | Contributes to overall stability and solubility |
| Sulfonamide Group | Increases antimicrobial potency |
Case Studies
Several case studies have documented the applications and efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a derivative of this compound significantly inhibited bacterial growth at low concentrations compared to standard antibiotics .
- Cancer Treatment : In vitro studies have shown that triazole-containing pyrazoles can effectively induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .
- Inflammatory Disease Models : Animal models treated with pyrazole derivatives exhibited reduced inflammation markers, suggesting potential therapeutic applications in chronic inflammatory diseases .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (-SO₂NH-) undergoes nucleophilic substitution under basic conditions. This reaction is pivotal for introducing alkyl/aryl groups or modifying electronic properties.
Example Reaction:
Reaction of the sulfonamide with alkyl halides (R-X) in the presence of NaH/DMF yields N-alkylated derivatives:
Key Data:
| Reagent (R-X) | Conditions | Yield (%) | Product Characterization | Reference |
|---|---|---|---|---|
| Methyl iodide | 60°C, 12 h | 78 | ||
| Benzyl chloride | RT, 24 h | 65 |
Click Chemistry for Triazole Functionalization
The 1,2,3-triazole ring participates in Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis, forming bis-triazole derivatives.
Example Reaction:
Key Data:
| Alkyne Substrate | Catalyst System | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylacetylene | CuI/Et₃N | 6 h | 92 | |
| Propargyl alcohol | CuSO₄·5H₂O/NaAsc | 12 h | 85 |
Cross-Coupling Reactions at the Thiophene Ring
The thiophen-3-yl group undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids.
Example Reaction:
Key Data:
| Boronic Acid | Conditions | Yield (%) | Reference | |
|---|---|---|---|---|
| 4-Methoxyphenyl | 80°C, DME/H₂O | 76 | ||
| 2-Naphthyl | 100°C, Toluene | 68 |
Cyclocondensation Reactions
The pyrazole and triazole rings facilitate heterocyclic annulation reactions. For instance, reaction with thiourea derivatives forms thiazole-fused analogs.
Example Reaction:
Key Data:
| Reactant | Product Structure | Yield (%) | Reference | |
|---|---|---|---|---|
| Thiosemicarbazide | Thiazolo[5,4-d]pyrazole | 82 | 1295 |
Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes nitration or halogenation.
Example Reaction:
Key Data:
| Electrophile | Conditions | Regioselectivity | Yield (%) | Reference |
|---|---|---|---|---|
| HNO₃ | 0°C, 2 h | C-2 position | 71 | |
| Br₂ | CHCl₃, RT | C-5 position | 65 |
Reductive Amination of the Sulfonamide
The sulfonamide’s NH group reacts with aldehydes/ketones under reductive conditions to form secondary amines.
Example Reaction:
Key Data:
| Aldehyde | Reducing Agent | Yield (%) | Reference | |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN | 88 | [M+H]⁺ = 429.1 |
Metal Coordination and Complexation
The triazole and pyrazole nitrogen atoms act as ligands for transition metals, forming complexes with catalytic or bioactive properties.
Example Reaction:
Key Data:
| Metal Salt | Ligand Sites | Complex Stability (log β) | Reference |
|---|---|---|---|
| CuCl₂ | N-triazole, N-pyrazole | 8.2 ± 0.3 |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Electronic and Steric Effects
- Thiophen-3-yl vs. Pyridin-3-yl : The thiophene group in the target compound contributes electron-rich aromaticity, enhancing π-π stacking interactions, whereas pyridine introduces a basic nitrogen atom capable of hydrogen bonding .
- Trifluoromethylbenzyl : The CF₃ group in CAS RN: 7167-25-1 increases lipophilicity and resistance to oxidative metabolism, making it advantageous for prolonged biological activity .
Q & A
Basic: What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, including cyclization and sulfonamide coupling. Key parameters include:
- Temperature : Microwave-assisted synthesis (50–80°C) reduces reaction time and improves yields compared to conventional heating .
- Solvent : Polar aprotic solvents like THF or DMF enhance solubility of intermediates .
- Catalysts : Copper(I) catalysts (e.g., CuSO₄ with sodium ascorbate) are critical for click chemistry steps to form the triazole ring .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for isolating the final product .
Advanced: How can reaction mechanisms for triazole ring formation and sulfonamide coupling be validated experimentally?
Methodological Answer:
- Kinetic Studies : Monitor triazole formation via in-situ FTIR or NMR to track azide-alkyne cycloaddition kinetics .
- Isotopic Labeling : Use ¹⁵N-labeled hydrazines to trace nitrogen incorporation into the triazole ring .
- Intermediate Trapping : Quench reactions at intervals (e.g., with D₂O) and analyze intermediates via LC-MS to confirm coupling pathways .
Basic: Which spectroscopic techniques are most reliable for confirming the structure and purity of the compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), triazole (δ 7.5–8.2 ppm), and pyrazole (δ 3.5–4.5 ppm for methyl groups) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm purity >95% .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z calc. for C₁₃H₁₄N₆O₂S₂: 382.06) validates molecular weight .
Advanced: How can computational modeling predict the compound’s stability under varying pH conditions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess protonation states of the triazole and sulfonamide groups .
- MD Simulations : Simulate aqueous environments (pH 1–14) to evaluate hydrolytic degradation of the sulfonamide bond .
- pKa Prediction : Tools like MarvinSketch estimate pKa values for functional groups to identify pH-sensitive regions .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., JAK2) or carbonic anhydrases using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination .
- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Meta-Analysis : Compare datasets using standardized protocols (e.g., NIH Assay Guidance) to identify variability in assay conditions .
- Structural Analogues : Synthesize derivatives (e.g., replacing thiophene with furan) to isolate SAR trends .
- Proteomics : Use CRISPR-Cas9 knockout models to confirm target specificity and off-target effects .
Basic: What strategies improve the compound’s stability during storage?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the sulfonamide group .
- Excipients : Add antioxidants (e.g., BHT) to formulations to inhibit oxidation of the thiophene ring .
Advanced: How does regioselectivity in triazole formation impact biological activity?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures (e.g., CCDC entries) to confirm 1,4- vs. 1,5-triazole regiochemistry .
- Docking Studies : Compare binding poses of regioisomers with target proteins (e.g., COX-2) to explain activity differences .
Basic: What synthetic challenges arise from the thiophene-triazole-pyrazole scaffold?
Methodological Answer:
- Steric Hindrance : Bulky thiophene substituents reduce yields in click chemistry steps; optimize using sonication .
- Byproducts : Mitigate dimerization of intermediates via slow addition of reagents and low temperatures .
Advanced: Can enantioselective synthesis be achieved for chiral derivatives of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
